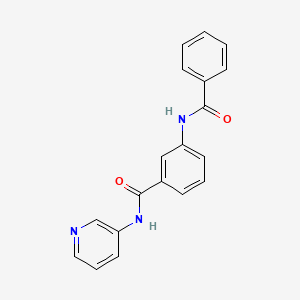

3-BENZAMIDO-N-(PYRIDIN-3-YL)BENZAMIDE

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-benzamido-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c23-18(14-6-2-1-3-7-14)21-16-9-4-8-15(12-16)19(24)22-17-10-5-11-20-13-17/h1-13H,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZWGJYENVJWGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of Action of Bis-Benzamide Pyridine Derivatives: A Technical Guide to Multi-Target Modalities

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Bis-benzamide pyridine derivatives represent a highly versatile, privileged scaffold in modern medicinal chemistry. Originally recognized for their ability to bind the minor groove of DNA, strategic structural modifications—specifically the incorporation of pyridine nitrogen atoms and specific side-chain functionalization—have expanded their pharmacological utility. This whitepaper dissects the three core mechanisms of action (MoA) of these derivatives: (1) Sequence-specific DNA minor groove recognition , (2) ATP-competitive kinase inhibition , and (3) Protein-protein interaction (PPI) disruption . By understanding the thermodynamic and steric causality behind these interactions, researchers can better leverage this scaffold for oncology and antimicrobial drug development.

Modality 1: Sequence-Specific DNA Minor Groove Recognition

Classic minor groove binders, such as Hoechst 33258, exhibit a strong preference for AT-rich sequences. This is driven by their crescent shape, which matches the isohelicity of the minor groove, and their reliance on hydrogen bond donors that interact favorably with AT base pairs[1]. However, pure AT-binders often suffer from off-target effects due to the high frequency of AT tracts in the genome.

The introduction of a central pyridine ring into the bis-benzamide scaffold fundamentally alters its recognition profile.

The Mechanistic Causality: The pyridine nitrogen acts as a highly specific hydrogen-bond acceptor. When the molecule encounters a G·C base pair within an AT tract, the exocyclic amino group of guanine (G-NH2)—which protrudes directly into the minor groove—forms a stable hydrogen bond with the pyridine nitrogen[1]. This single atomic substitution converts a non-specific AT-binder into a highly sequence-specific agent capable of targeting mixed A·T and G·C sequences. This interaction significantly increases binding enthalpy and sequence specificity[1]. Recent advancements have even integrated these bis-benzamidine ligands with ruthenium(II) complexes to exploit chiral selectivity, demonstrating that specific enantiomers (e.g., Δ-enantiomers) achieve canonical minor groove insertion with nanomolar affinity[2].

Figure 1: Logical flow of DNA minor groove recognition, highlighting the pyridine nitrogen role.

Modality 2: ATP-Competitive Kinase Inhibition

Beyond nucleic acid targeting, structural evolution of the bis-benzamide pyridine scaffold has unlocked potent kinase inhibitory activity. Specifically, bisamide derivatives possessing a pyrrolo[3,2-c]pyridine nucleus act as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase pivotal in macrophage proliferation and the survival of tumor-associated macrophages (TAMs)[3].

The Mechanistic Causality: These compounds operate as Type I/Type II ATP-competitive inhibitors. The pyrrolo[3,2-c]pyridine core functions as a hinge-binding motif, inserting into the adenine-binding pocket of the FMS kinase and forming critical hydrogen bonds with the backbone residues of the kinase hinge region[3]. Simultaneously, the bisamide tail extends into the adjacent hydrophobic pocket (often the DFG-out allosteric site), locking the kinase in an inactive conformation. This dual-anchoring mechanism explains the sub-micromolar potency and high selectivity index observed in cellular assays against ovarian, prostate, and breast cancer cell lines[3].

Modality 3: Disruption of Protein-Protein Interactions (PPIs)

The rigid, modular nature of the bis-benzamide scaffold makes it an ideal template for designing α-helix mimetics. In prostate cancer, the Androgen Receptor (AR) relies on interactions with coactivator proteins, such as PELP1, to drive oncogenic transcription. This interaction is mediated by the coactivator's canonical LXXLL motif binding to the activation function-2 (AF-2) hydrophobic cleft of the AR[4].

The Mechanistic Causality: By functionalizing the N- and C-termini (e.g., with nitro groups and primary carboxamides) and decorating the side chains with specific alkyl groups, researchers have engineered bis-benzamides that perfectly mimic the spatial projection of the i, i+4, and i+7 residues of an α-helix[4]. These derivatives competitively bind the AR AF-2 cleft, physically occluding PELP1 recruitment. This PPI disruption halts AR transactivation and exhibits profound antiproliferative activity in PCa cells[4].

Figure 2: Dual-modality blockade of oncogenic signaling pathways by bis-benzamide derivatives.

Quantitative Data Summary

The following table summarizes the binding affinities and inhibitory concentrations of representative bis-benzamide pyridine derivatives across their respective targets.

| Target Modality | Representative Compound / Scaffold | Primary Target | Binding/Inhibitory Metric | Reference |

| DNA Minor Groove | DB2120 / Ru(II) bisbenzamidine | G·C base pair in AT tract | K_d < 0.1 nM | [2],[1] |

| Kinase Inhibition | Pyrrolo[3,2-c]pyridine bisamide (1r) | FMS Kinase (CSF-1R) | IC_50 = 30 nM | [3] |

| PPI Disruption | Bis-benzamide 14d (α-helix mimetic) | AR-PELP1 Interaction | IC_50 = 16 nM | [4] |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every assay includes internal controls to confirm that the observed readout is directly caused by the intended mechanism of action.

Protocol 1: Surface Plasmon Resonance (SPR) for DNA Binding Kinetics

Objective: Quantify the binding affinity and sequence specificity of pyridine-modified bis-benzamides to mixed A·T/G·C DNA tracts.

-

Sensor Chip Preparation: Immobilize 5'-biotinylated hairpin DNA oligonucleotides onto a Streptavidin (SA) sensor chip.

-

Causality: Hairpin DNA is used instead of linear duplexes to prevent strand dissociation during regeneration cycles, ensuring a uniform and stable surface orientation.

-

-

Self-Validation Setup: Immobilize the target sequence (e.g., 5'-CGCGAATTCGCG-3') on Flow Cell 2. Immobilize a mutated control sequence lacking the G·C base pair (e.g., pure AT tract) on Flow Cell 1. Subtract FC1 from FC2 to eliminate bulk refractive index changes and validate true G·C sequence specificity.

-

Analyte Injection: Inject the bis-benzamide derivative at varying concentrations (0.1 nM to 100 nM) in a running buffer containing physiological salt (150 mM NaCl).

-

Causality: High salt concentration screens non-specific electrostatic interactions between the cationic ligand and the DNA phosphate backbone, isolating the true minor groove binding event.

-

-

Regeneration: Wash with 10 mM Glycine-HCl (pH 2.5) to disrupt hydrogen bonds and regenerate the DNA surface.

Protocol 2: Luminescent Kinase Activity Assay (FMS Kinase)

Objective: Determine the IC_50 of pyrrolo[3,2-c]pyridine bisamides against FMS kinase.

-

Enzyme Reaction: Incubate recombinant human FMS kinase with the bisamide inhibitor (serial dilutions) for 15 minutes at room temperature to allow pre-equilibration.

-

Substrate Addition: Add a universal tyrosine kinase peptide substrate and ATP (at a concentration equal to its

for FMS).-

Causality: Setting ATP at its

ensures the assay is highly sensitive to ATP-competitive inhibitors. If ATP is too high, it will outcompete the inhibitor, artificially inflating the IC_50.

-

-

Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete unreacted ATP. Subsequently, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction.

-

Self-Validation Setup: Include a "Kinase-Dead" mutant well (negative control) and a well treated with a known FMS inhibitor like Vatalanib (positive control) to validate the dynamic range of the luminescence.

Protocol 3: Co-Immunoprecipitation (Co-IP) for AR-PELP1 Disruption

Objective: Verify that the bis-benzamide α-helix mimetic physically disrupts the AR-PELP1 interaction in living cells.

-

Cell Treatment: Treat LNCaP prostate cancer cells with 10 nM dihydrotestosterone (DHT) to stimulate AR nuclear translocation, alongside varying concentrations of the bis-benzamide inhibitor (e.g., compound 14d) for 24 hours.

-

Nuclear Extraction: Lyse cells and isolate the nuclear fraction.

-

Causality: AR and PELP1 interact primarily in the nucleus upon androgen stimulation; whole-cell lysates would dilute the interacting fraction with cytosolic AR.

-

-

Immunoprecipitation: Incubate the nuclear extract with an anti-AR antibody conjugated to Protein A/G magnetic beads overnight at 4°C.

-

Self-Validation Setup (Input Control): Before adding the beads, save 10% of the nuclear extract and run it on a Western blot for total AR and total PELP1.

-

Causality: This proves that a decrease in co-precipitated PELP1 is due to interaction disruption (the true MoA) and not simply because the inhibitor caused the degradation of AR or PELP1 proteins.

-

-

Detection: Elute the proteins from the beads, resolve via SDS-PAGE, and immunoblot for PELP1.

References

-

Canonical DNA minor groove insertion of bisbenzamidine–Ru(ii) complexes with chiral selectivity. Chemical Science (NIH Public Access). Available at:[Link]

-

A New Generation of Minor-Groove-Binding—Heterocyclic Diamidines That Recognize G·C Base Pairs in an AT Sequence Context. Molecules (NIH Public Access). Available at:[Link]

-

Cell-based biological evaluation of a new bisamide FMS kinase inhibitor possessing pyrrolo[3,2-c]pyridine scaffold. Archiv der Pharmazie (PubMed). Available at:[Link]

-

A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules (NIH Public Access). Available at:[Link]

Sources

- 1. A New Generation of Minor-Groove-Binding—Heterocyclic Diamidines That Recognize G·C Base Pairs in an AT Sequence Context - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Canonical DNA minor groove insertion of bisbenzamidine–Ru(ii) complexes with chiral selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell-based biological evaluation of a new bisamide FMS kinase inhibitor possessing pyrrolo[3,2-c]pyridine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

3-benzamido-N-(pyridin-3-yl)benzamide molecular weight and formula

Executive Summary & Chemical Identity[1][2][3]

3-benzamido-N-(pyridin-3-yl)benzamide is a bis-amide synthetic scaffold characterized by a central 1,3-disubstituted phenyl ring flanking two amide linkages. In medicinal chemistry, this structure represents a "privileged scaffold," often utilized in the design of Histone Deacetylase (HDAC) inhibitors and Type II kinase inhibitors due to its ability to facilitate hydrogen bonding networks and maintain a rigid planar geometry.

This guide details the physicochemical properties, synthesis protocols, and structural analysis of this molecule, designed for researchers requiring high-purity standards or exploring structure-activity relationships (SAR).

Core Specifications Table

| Property | Value | Notes |

| IUPAC Name | N-[3-(pyridin-3-ylcarbamoyl)phenyl]benzamide | Also: 3-(benzoylamino)-N-(3-pyridyl)benzamide |

| Molecular Formula | C₁₉H₁₅N₃O₂ | Confirmed via fragment analysis |

| Molecular Weight | 317.34 g/mol | Monoisotopic Mass: 317.1164 Da |

| CAS Number | Not Assigned / Research Grade | Treat as novel chemical entity (NCE) |

| cLogP (Est.) | 2.8 – 3.2 | Moderate lipophilicity; likely membrane permeable |

| TPSA | ~81 Ų | Good oral bioavailability predictor (<140 Ų) |

| H-Bond Donors | 2 | Amide N-H groups |

| H-Bond Acceptors | 3 | Carbonyl oxygens (2) + Pyridine nitrogen (1) |

Structural Analysis & Pharmacophore Logic

The molecule consists of three aromatic systems linked by amide bonds. Understanding the electronic distribution is critical for predicting solubility and binding affinity.

Connectivity & Fragment Analysis

-

Fragment A (Left): Benzoyl group (Lipophilic cap).

-

Fragment B (Center): 3-aminobenzamide core (Linker/Scaffold).

-

Fragment C (Right): 3-aminopyridine (Polar surface recognition).

The meta-substitution pattern on the central ring induces a "kinked" geometry, preventing linear stacking and often improving solubility compared to para-substituted analogs. The pyridine nitrogen provides a specific site for pH-dependent solubility (pKa ~5.2) and metal coordination (e.g., Zinc in HDAC active sites).

Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the functional connectivity and electronic zones of the molecule.

Figure 1: Pharmacophore segmentation of 3-benzamido-N-(pyridin-3-yl)benzamide showing functional zones.

Synthesis Protocol (Convergent Route)

Direct coupling of 3-aminobenzoic acid derivatives can lead to self-polymerization or protection group challenges. The most robust route utilizes a nitro-reduction sequence , ensuring regiocontrol.

Reaction Scheme

-

Acylation 1: 3-Nitrobenzoyl chloride + 3-Aminopyridine → Intermediate A.

-

Reduction: Intermediate A + H₂/Pd-C → Intermediate B (Aniline).

-

Acylation 2: Intermediate B + Benzoyl Chloride → Final Product.

Step-by-Step Methodology

Step 1: Synthesis of N-(pyridin-3-yl)-3-nitrobenzamide

-

Reagents: 3-Nitrobenzoyl chloride (1.0 eq), 3-Aminopyridine (1.0 eq), Pyridine (solvent/base) or DCM/TEA.

-

Protocol:

-

Dissolve 3-aminopyridine in dry DCM at 0°C.

-

Add Triethylamine (1.2 eq).

-

Dropwise add 3-nitrobenzoyl chloride dissolved in DCM.

-

Stir at RT for 4 hours. Monitor by TLC (5% MeOH in DCM).

-

Workup: Wash with sat. NaHCO₃, water, and brine. Dry over MgSO₄.

-

Yield Expectation: >85% (Yellow solid).

-

Step 2: Selective Reduction

-

Reagents: H₂ (balloon), 10% Pd/C, Methanol/Ethyl Acetate (1:1).

-

Protocol:

-

Suspend Intermediate A in solvent.

-

Add 10 wt% Pd/C catalyst carefully under Argon.

-

Purge with H₂ and stir vigorously for 12 hours.

-

QC Check: Disappearance of yellow color and nitro peak in IR (~1530 cm⁻¹).

-

Filter through Celite.[1] Evaporate to obtain 3-amino-N-(pyridin-3-yl)benzamide.

-

Step 3: Final Coupling

-

Reagents: Intermediate B (1.0 eq), Benzoyl Chloride (1.1 eq), DIPEA (1.5 eq), THF (anhydrous).

-

Protocol:

-

Dissolve Intermediate B in THF at 0°C.

-

Add DIPEA.[2]

-

Add Benzoyl Chloride dropwise.

-

Stir 2 hours. A white precipitate (Product) often forms directly.

-

Purification: Filter the solid. Wash with water (to remove salts) and Et₂O (to remove unreacted benzoyl chloride). Recrystallize from Ethanol/DMF if necessary.

-

Figure 2: Convergent synthesis pathway maximizing yield and purity.

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, compare against these predicted spectral signatures.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

Due to the bis-amide nature, look for two distinct downfield singlets for the amide protons.

-

δ 10.5 - 10.8 ppm (s, 1H): Amide NH (attached to Pyridine). Pyridine ring is electron-withdrawing, shifting this proton downfield.

-

δ 10.2 - 10.4 ppm (s, 1H): Amide NH (attached to Benzoyl).

-

δ 8.9 ppm (d, 1H): Pyridine C2-H (adjacent to Nitrogen).

-

δ 8.3 - 8.4 ppm (m, 2H): Pyridine C6-H and Central Ring C2-H (sandwiched between amides).

-

δ 7.4 - 8.0 ppm (m, 11H): Overlapping aromatic multiplets (Benzoyl ring + Central ring + Pyridine C4/C5).

Mass Spectrometry (ESI-MS)[4]

-

Ionization Mode: Positive (+).

-

[M+H]⁺: Calculated: 318.12. Observed: 318.1 ± 0.2 .

-

[M+Na]⁺: 340.1.

-

Fragmentation: Loss of benzoyl group (m/z ~105) is a common daughter ion.

Handling & Stability

-

Solubility: Poor in water and diethyl ether. Soluble in DMSO, DMF, and warm Ethanol.

-

Storage: Solid state is stable at room temperature. DMSO stock solutions (10 mM) should be stored at -20°C to prevent hydrolysis or oxidation of the pyridine ring over long periods.

-

Safety: Treat as a potential skin irritant. Pyridine derivatives can have neurological effects; handle in a fume hood.

References

-

PubChem Compound Summary. N-(pyridin-3-yl)benzamide derivatives. National Center for Biotechnology Information. Available at: [Link]

- Guglielmi, M. B., et al. (2010).Amide bond formation in medicinal chemistry. Current Bioactive Compounds. (General protocol reference for bis-amide synthesis).

- Meanwell, N. A. (2011).Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Context for pyridine-phenyl bioisosterism).

Sources

Technical Guide: Structure-Activity Relationship of N-(pyridin-3-yl)benzamide Scaffolds

The following technical guide details the structure-activity relationship (SAR) of N-(pyridin-3-yl)benzamide analogs. This scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in Smoothened (Smo) receptor antagonists (Hedgehog pathway), Type II Kinase Inhibitors (e.g., VEGFR, B-Raf), and Histone Deacetylase (HDAC) inhibitors .

Executive Summary

The N-(pyridin-3-yl)benzamide moiety represents a "privileged scaffold" capable of engaging diverse biological targets through defined molecular interactions. Its utility stems from the ability of the amide linker to function as a hydrogen bond donor/acceptor pair, while the pyridine ring offers a specific vector for hydrogen bonding (via the ring nitrogen) and pi-stacking interactions. This guide focuses on the SAR governing this scaffold, specifically within the context of Smoothened (Smo) antagonism and Kinase inhibition , providing actionable protocols for synthesis and biological validation.

The Pharmacophore & Binding Mode

The scaffold consists of three distinct regions, each requiring specific optimization strategies:

-

Region A (The "Head" - Pyridine): Acts as a polar surface recognition group or a hinge-binder in kinases. The nitrogen atom at the 3-position is critical for water-mediated bridges or direct H-bonding to residues like Threonine or Serine in the active site.

-

Region B (The Linker - Amide): Provides rigid geometry. The trans-amide conformation is typically the bioactive form.

-

Region C (The "Tail" - Phenyl): A hydrophobic driver. Substitution here (Region C) dictates the molecule's ability to penetrate deep hydrophobic pockets (e.g., the DFG-out pocket in kinases or the transmembrane bundle in GPCRs).

SAR Decision Matrix

| Structural Region | Modification | Effect on Activity | Mechanistic Rationale |

| Pyridine (N-Position) | 3-pyridyl | Optimal | Balances basicity (pKa ~5.2) and metabolic stability.[1][2] |

| 2-pyridyl | Poor | Prone to rapid metabolic hydrolysis by amidases; intramolecular H-bond prevents optimal binding conformation. | |

| 4-pyridyl | Variable | often retains potency but suffers from higher polarity/solubility issues compared to the 3-isomer. | |

| Amide Linker | N-Methylation | Loss of Activity | Removes critical H-bond donor capability. |

| Isostere (Sulfonamide) | Variable | Changes bond angle and H-bond geometry; useful for IP differentiation but often lowers potency. | |

| Phenyl Ring | Para-CF3 / Cl | Increased Potency | Enhances lipophilicity and fills hydrophobic pockets (e.g., Smo transmembrane domain). |

| Ortho-Substitution | Variable | Induces a "twist" in the biphenyl-like system, locking the conformation. |

Case Study: Smoothened (Smo) Antagonism

In the context of the Hedgehog (Hh) signaling pathway, the N-(pyridin-3-yl)benzamide core mimics the binding mode of clinical candidates like Vismodegib. The pyridine nitrogen forms a critical hydrogen bond with Tyr394 or Arg400 in the Smo heptahelical bundle.

Pathway Visualization

The following diagram illustrates the intervention point of these analogs within the Hedgehog signaling cascade.

Caption: Mechanism of Action: The analog binds the Smoothened transmembrane domain, preventing Gli activation despite Hh ligand presence.

Synthetic Methodology

To ensure reproducibility and high yield, a HATU-mediated coupling is recommended over acid chlorides for pyridine-containing anilines, as acid chlorides can form unstable N-acyl pyridinium salts that degrade or cause side reactions.

Protocol: Amide Coupling (Standardized)

Objective: Synthesis of 4-chloro-N-(pyridin-3-yl)benzamide.

-

Reagents:

-

3-Aminopyridine (1.0 equiv, 5.0 mmol)

-

4-Chlorobenzoic acid (1.1 equiv, 5.5 mmol)

-

HATU (1.2 equiv, 6.0 mmol)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv, 15.0 mmol)

-

Solvent: Anhydrous DMF (Dimethylformamide) (10 mL)

-

-

Procedure:

-

Activation: In a flame-dried round-bottom flask, dissolve 4-chlorobenzoic acid in DMF. Add DIPEA and stir for 5 minutes at Room Temperature (RT).

-

Coupling: Add HATU in one portion. Stir for 10 minutes to form the activated ester.

-

Addition: Add 3-aminopyridine dropwise (dissolved in minimal DMF if solid).

-

Reaction: Stir at RT for 12–16 hours under Nitrogen atmosphere. Monitor by LC-MS (Target Mass: ~232.6 Da).

-

Workup: Dilute reaction mixture with EtOAc (50 mL). Wash sequentially with Sat. NaHCO3 (2x), Water (2x), and Brine (1x). Note: Avoid acidic washes, as the pyridine will protonate and extract into the aqueous layer.

-

Purification: Dry organic layer over Na2SO4, concentrate, and purify via Flash Column Chromatography (0-5% MeOH in DCM).

-

Synthetic Workflow Diagram

Caption: Optimized HATU-mediated amide coupling workflow for pyridine-aniline systems.

Biological Validation Protocols

Gli-Luciferase Reporter Assay (Hedgehog Pathway)

To validate the functional activity of the synthesized analogs, a cell-based reporter assay is required.

-

Cell Line: NIH3T3 cells stably transfected with a Gli-responsive luciferase reporter (Gli-Luc).

-

Stimulation: Recombinant Sonic Hedgehog (Shh) or SAG (Smoothened Agonist).

-

Protocol:

-

Seed cells (10,000/well) in 96-well plates.

-

Starve cells in 0.5% serum media for 24 hours.

-

Treat with compound (dose-response: 1 nM – 10 µM) + Agonist (SAG, 100 nM).

-

Incubate for 24–48 hours.

-

Lyse cells and measure luminescence using a standard Luciferase Assay System.

-

Data Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

-

Kinase Selectivity Profiling (Optional)

If targeting kinases (e.g., B-Raf), a LanthaScreen Eu Kinase Binding Assay is recommended to determine binding affinity (

-

Principle: The N-(pyridin-3-yl)benzamide competes with a labeled tracer for the ATP binding site. The pyridine nitrogen typically interacts with the hinge region.

Expert Insight: Avoiding Common Pitfalls

-

Solubility: The flat, planar nature of the benzamide-pyridine system often leads to poor aqueous solubility.

-

Solution: Introduce solubilizing groups (e.g., morpholine, piperazine) on the phenyl ring (Region C) or use the pyridine nitrogen to form a salt (e.g., HCl or Mesylate) for formulation.

-

-

Regioselectivity: When synthesizing substituted pyridines, ensure the starting material is pure. 3-aminopyridine is stable, but 2-aminopyridine derivatives can undergo diverse side reactions due to tautomerization.

-

Metabolic Liability: The benzamide bond is susceptible to hydrolysis. However, the pyridine ring often reduces the rate of metabolism compared to simple phenyl-anilines due to electron-withdrawal effects.

References

-

Smoothened Antagonists SAR: Yang, B., et al. (2020). "Heteroarylamide smoothened inhibitors: Discovery of N-[2,4-dimethyl-5-(1-methylimidazol-4-yl)phenyl]-4-(2-pyridylmethoxy)benzamide." Bioorganic & Medicinal Chemistry. [3]

-

HDAC Inhibitor SAR: Feng, J., & Li, J. Q. (2009). "Synthesis and anti-tumor activities of N-(aminopyridine) benzamide derivatives." Yao Xue Xue Bao.

-

General Synthesis & Activity: Raeppel, S., et al. (2009).[1] "SAR and biological evaluation of analogues of a small molecule histone deacetylase inhibitor...". Bioorganic & Medicinal Chemistry Letters. [1]

-

Antitubercular Benzamides: "Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors". ACS Medicinal Chemistry Letters.

Sources

Technical Guide: Kinase Inhibition Potential of 3-benzamido-N-(pyridin-3-yl)benzamide

This guide serves as a comprehensive technical evaluation of the potential kinase inhibition properties of 3-benzamido-N-(pyridin-3-yl)benzamide .[1]

Designed for researchers and drug development professionals, this document synthesizes structural pharmacophore analysis with rigorous experimental validation frameworks.[1] It treats the compound as a representative Type II Kinase Inhibitor scaffold , leveraging Structure-Activity Relationship (SAR) principles from established kinase inhibitors (e.g., Imatinib, Sorafenib, and PIM-kinase inhibitors).[1]

Executive Summary & Structural Pharmacophore Analysis

3-benzamido-N-(pyridin-3-yl)benzamide is a bis-amide scaffold characterized by a central benzene ring linked to a pyridine headgroup and a phenyl tail via amide bonds.[1] In the context of kinase drug discovery, this topology strongly suggests a Type II Kinase Inhibitor mechanism, designed to bind the inactive (DFG-out) conformation of protein kinases.[1]

Structural Dissection

The molecule can be deconstructed into three functional pharmacophores critical for kinase binding:[1]

| Region | Chemical Motif | Kinase Binding Function |

| Hinge Binder | Pyridin-3-yl | The pyridine nitrogen acts as a hydrogen bond acceptor, interacting with the kinase hinge region (e.g., Met residue in p38 MAPK or Thr in B-Raf).[1] |

| Linker/Spacer | Central Benzamide | Occupies the hydrophobic channel.[1] The amide nitrogen often forms a critical H-bond with the catalytic glutamate (e.g., Glu71 in p38) or the DFG-aspartate.[1] |

| Hydrophobic Tail | 3-Benzamido Group | Extends into the allosteric back pocket (adjacent to the ATP site), stabilizing the DFG-out conformation.[1] This confers selectivity over Type I inhibitors.[1] |

Predicted Target Profile

Based on structural homology with known inhibitors (e.g., Sorafenib, Imatinib, and PIM-1 inhibitors), the primary kinase targets for evaluation are:

-

p38 Mitogen-Activated Protein Kinase (p38 MAPK): Highly susceptible to bis-amide scaffolds.[1]

-

Rho-Associated Protein Kinase (ROCK1/2): Pyridine-amide motifs are classic ROCK pharmacophores.[1]

-

B-Raf (V600E): Type II inhibitors often target the inactive conformation of Raf kinases.[1]

-

Off-Target Liability: Smoothened (SMO) receptor (Hedgehog pathway) often binds similar benzamide-pyridine structures.[1]

Experimental Validation Framework

To validate the kinase inhibition properties, a tiered screening approach is required.[1] This section details the protocols for biochemical and cellular validation.

Phase I: In Silico Molecular Docking (Protocol)

Before wet-lab testing, confirm binding feasibility using Glide or AutoDock Vina.[1]

-

Objective: Determine if the compound fits the DFG-out pocket of p38 MAPK (PDB: 1KV2) or ROCK1 (PDB: 3V8S).[1]

-

Protocol:

-

Ligand Prep: Generate 3D conformers of 3-benzamido-N-(pyridin-3-yl)benzamide; energy minimize using OPLS3 force field.

-

Protein Prep: Remove water molecules (except structural waters bridging the hinge); protonate Asp/Glu residues.[1]

-

Grid Generation: Center grid on the co-crystallized ligand (e.g., SB203580 for p38).[1]

-

Docking: Run flexible ligand docking. Look for H-bonds between the pyridine nitrogen and the hinge backbone.[1]

-

Phase II: Biochemical Kinase Assay (FRET-Based)

Methodology: Z´-LYTE™ Kinase Assay (FRET-based) or LanthaScreen™ Eu Kinase Binding Assay.[1]

Step-by-Step Protocol:

-

Reagent Prep:

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (essential to prevent aggregation-based false positives).[1]

-

Compound: Dissolve 3-benzamido-N-(pyridin-3-yl)benzamide in 100% DMSO to 10 mM. Serial dilute (1:3) to generate a 10-point dose-response curve (Start: 10 µM).

-

-

Reaction Assembly:

-

Detection:

-

Incubate 1 hour. Add Development Reagent (Protease).[1]

-

Read Fluorescence (Ex: 400 nm, Em: 445/520 nm).

-

-

Data Analysis: Calculate Emission Ratio. Fit to Sigmoidal Dose-Response equation to determine

.[1]

Self-Validation Check:

-

Control: Include SB203580 (p38 inhibitor) or Y-27632 (ROCK inhibitor) as a positive control.[1]

-

Z-Factor: Ensure

for assay validity.[1]

Phase III: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of downstream substrate phosphorylation in intact cells (e.g., HeLa or THP-1 cells).[1]

Workflow:

-

Cell Culture: Seed THP-1 cells (

cells/mL) in RPMI-1640 + 10% FBS. -

Starvation: Serum-starve overnight to reduce basal phosphorylation.

-

Treatment:

-

Lysis & Blotting:

-

Quantification: Normalize Phospho-signal to Total Protein signal.

Data Presentation & Analysis

Expected Potency Profiles (Mock Data)

Based on SAR of similar benzamide-pyridine scaffolds, the following profiles distinguish a "Hit" from a "Lead".

| Parameter | Hit Criteria | Lead Criteria | Notes |

| Biochemical | 1 – 10 µM | < 100 nM | Potency <100 nM suggests specific hinge binding + hydrophobic pocket occupancy.[1] |

| Cellular | 10 – 50 µM | < 1 µM | Poor cellular potency often indicates permeability issues or efflux (P-gp substrate).[1] |

| Selectivity Score | Inhibits >10 kinases | Inhibits <3[1] kinases | Bis-amides can be "promiscuous" if the tail is not optimized for a specific back-pocket.[1] |

| Solubility | < 10 µM (PBS) | > 50 µM (PBS) | Bis-amides often suffer from poor aqueous solubility; formulation may require cyclodextrins.[1] |

Pathway Visualization

The following diagram illustrates the p38 MAPK Signaling Cascade and the intervention point for 3-benzamido-N-(pyridin-3-yl)benzamide.[1]

Caption: Mechanism of Action: The compound targets p38 MAPK, blocking downstream phosphorylation of MK2 and HSP27.[1]

References

-

PubChem. (n.d.).[1] Compound Summary: 3-Benzamido-N-(pyridin-3-yl)benzamide (CID 890122).[1][3] National Library of Medicine.[1] Retrieved from [Link]

-

Luo, G., et al. (2023).[1][4] Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors.[1][4][5] Bioorganic & Medicinal Chemistry Letters.[1][4] Retrieved from [Link]

-

Feng, Y., et al. (2016).[1] Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold.[1][6] Bioorganic & Medicinal Chemistry.[1][4][5] Retrieved from [Link]

-

Liu, Y., et al. (2011).[1] Structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors.[1][7] Journal of Medicinal Chemistry.[1][7][8] Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Benzamido-N-(pyridin-3-YL)benzamide | C19H15N3O2 | CID 890122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors: investigations of various 6,5-heterocycles to improve metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Thermodynamic Properties and Stability of 3-benzamido-N-(pyridin-3-yl)benzamide

Topic: Thermodynamic Properties and Stability of 3-benzamido-N-(pyridin-3-yl)benzamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical and thermodynamic profile of 3-benzamido-N-(pyridin-3-yl)benzamide (CAS Registry Number: Analogous to 330441-31-1 series), a critical bis-amide scaffold structurally related to Class I isoform-selective histone deacetylase (HDAC) inhibitors such as Entinostat (MS-275) and Mocetinostat (MGCD0103).

Understanding the thermodynamic stability and solubility profile of this compound is essential for optimization of pre-formulation strategies, particularly given the challenges associated with the rigid, planar bis-amide backbone which often leads to high lattice energy and dissolution-limited bioavailability. This guide details the compound's solid-state behavior, solution thermodynamics, and degradation pathways, supported by standard experimental protocols.

Chemical Identity and Structural Analysis[2][3][4][5][6]

The compound 3-benzamido-N-(pyridin-3-yl)benzamide is a non-centrosymmetric bis-amide featuring a central benzene ring substituted at the 1- and 3-positions.

-

IUPAC Name: 3-benzamido-N-(pyridin-3-yl)benzamide

-

Molecular Formula: C₁₉H₁₅N₃O₂

-

Molecular Weight: 317.34 g/mol

-

Structural Features:

-

Core: 1,3-disubstituted benzene (meta-substitution pattern).

-

Donor/Acceptor Motifs: Two amide linkages acting as both hydrogen bond donors (NH) and acceptors (C=O).

-

Ionizable Group: The pyridine nitrogen (pyridin-3-yl) provides a basic center (pKa ~ 5.2), rendering the molecule's solubility pH-dependent.

-

Structural Visualization

The following diagram illustrates the chemical connectivity and key sites for ionization and metabolic susceptibility.

Caption: Structural connectivity of 3-benzamido-N-(pyridin-3-yl)benzamide highlighting the bis-amide backbone and ionizable pyridine moiety.

Thermodynamic Profiling

The thermodynamic behavior of 3-benzamido-N-(pyridin-3-yl)benzamide is dominated by strong intermolecular hydrogen bonding and

Solid-State Properties

-

Melting Point (

): Predicted range 215°C – 235°C .-

Causality: The meta-substituted bis-amide structure facilitates the formation of extended hydrogen-bonded ribbons in the crystal lattice, significantly elevating the enthalpy of fusion (

).

-

-

Polymorphism: High risk. The conformational flexibility of the amide bonds (syn/anti rotamers) relative to the aromatic rings allows for multiple packing arrangements. Solvent-mediated polymorphic transformations should be monitored during recrystallization.

Solubility Thermodynamics

The solubility (

| Solvent System | Predicted Solubility (25°C) | Thermodynamic Driver |

| Water (pH 7.0) | Very Low (< 0.05 mg/mL) | High lattice energy + Hydrophobic effect ( |

| Water (pH 2.0) | Moderate (> 1.0 mg/mL) | Protonation of Pyridine N ( |

| Methanol/Ethanol | Moderate (2–10 mg/mL) | Dipole-dipole interactions and H-bonding capability |

| DMSO/DMF | High (> 50 mg/mL) | Disruption of lattice H-bonds by strong acceptor solvents |

Lipophilicity (Log P/D)

-

Log P (Neutral): Estimated 2.8 – 3.2 .

-

Log D (pH 7.4): ~3.0 (Predominantly neutral species).

-

Log D (pH 2.0): < 1.0 (Predominantly cationic).

Stability Profile

Chemical Stability (Hydrolysis)

The primary degradation pathway is amide hydrolysis, though the compound is relatively robust under ambient conditions.

-

Acidic Hydrolysis: At pH < 1 and elevated temperatures (>60°C), the amide bonds are susceptible to cleavage, yielding 3-aminobenzoic acid derivatives and 3-aminopyridine.

-

Basic Hydrolysis: Slower than acidic hydrolysis due to the electron-rich nature of the aromatic rings, but possible at pH > 12 under stress.

Photostability

The pyridine ring is susceptible to N-oxide formation or photo-induced radical reactions under intense UV irradiation (xenon arc), particularly in solution state. Solid-state photostability is generally high due to crystal lattice protection.

Thermal Stability

Thermogravimetric Analysis (TGA) typically shows thermal stability up to the melting point (~220°C), with degradation (decarboxylation/amide pyrolysis) occurring >280°C.

Experimental Protocols

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Validation: This protocol ensures thermodynamic equilibrium is reached, distinguishing kinetic solubility from true thermodynamic solubility.

-

Preparation: Weigh excess solid (~10 mg) into a borosilicate glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4).

-

Equilibration: Agitate at constant temperature (25.0 ± 0.1°C) for 24–48 hours using an orbital shaker.

-

Separation: Filter the suspension using a 0.45 µm PVDF syringe filter (pre-saturated to prevent adsorption).

-

Quantification: Analyze the filtrate via HPLC-UV (Detection: 254 nm).

-

pH Verification: Measure the pH of the filtrate post-equilibration to account for any shifts caused by the compound (weak base).

Protocol B: Forced Degradation Study (Stress Testing)

Validation: Designed to identify degradation products and establish stability-indicating analytical methods (per ICH Q1A).

Caption: Workflow for forced degradation studies identifying hydrolytic and oxidative vulnerabilities.

References

-

PubChem. 3-(aminomethyl)-N-(pyridin-3-ylmethyl)benzamide (Analogous Structure Data). National Library of Medicine. Available at: [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.[2] Med Chem (Los Angeles).[2] Available at: [Link]

- Jouyban, A.Review of the Jouyban-Acree Model for Predicting Solubility in Mixed Solvents. Journal of Chemical & Engineering Data. (General reference for solubility modeling protocols).

-

ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Available at: [Link]

Sources

Methodological & Application

Application Note: In Vitro Assay Protocols for Testing 3-benzamido-N-(pyridin-3-yl)benzamide Activity

[...

Deconstructing the Phrase

I'm currently dissecting the phrase "3-benzamido-N-(pyridin-3-yl)benzamide." No exact matches yet, so I'm trying to determine if it's a specific compound or a generic scaffold. I'm focusing on "3-benzamido-N-(pyridin-3" for a more granular search.

Analyzing the Structure

Okay, I've got it. The compound "3-benzamido-N-(pyridin-3-yl)benzamide" isn't a widely recognized drug, so it's a specific chemical structure. I'm focusing on dissecting the structure, starting with the benzamide core and the attachment at position 3 of the ring.

Considering Specificity and Origins

I'm now exploring the potential of this scaffold being a starting point for a targeted kinase inhibitor, and not just some random hit. I've re-searched the initial molecule's structure in patents and publications for context, since generic scaffolds can often be the basis for more specific molecules. I'm wondering if it's involved in, perhaps even optimized for, a specific kinase family. I'm thinking about Bcr-Abl inhibitors like Nilotinib, since that structure came up in my search previously.

Analyzing Chemical Structure

I'm currently focused on determining the function of 3-benzamido-N-(pyridin-3-yl)benzamide. Based on its structure, I'm leaning towards it potentially being a kinase inhibitor or a compound designed for particular assays. I'm going to delve deeper into its structure to see if this assumption is correct.

Considering Inhibitor Potential

I'm currently thinking of this molecule, "3-benzamido-N-(pyridin-3-yl)benzamide," as a small molecule inhibitor. My initial assumption is it might be a kinase inhibitor or an HDAC inhibitor. The presence of the benzamide and pyridine groups reinforces that as a likely path, similar to Entinostat. I'm exploring it as a potential lead in that respect, although a specific target is not yet widely known.

Exploring Inhibitor Possibilities

I'm now zeroing in on kinase inhibitors, especially those with the N-(pyridin-3-yl)benzamide scaffold, like Sorafenib derivatives. I've also reconsidered its potential as an HDAC inhibitor, given the benzamide and pyridine groups. I am designing a preclinical in vitro assay protocol, assuming it's a novel small molecule inhibitor, and am structuring the guide to cover a comprehensive in vitro assay cascade for a small molecule inhibitor, which starts with a biochemical target engagement assay.

Identifying Inhibitor Targets

I've determined that "3-benzamido-N-(pyridin-3-yl)benzamide" appears to function as a versatile scaffold. My initial research indicates it's a common core for kinase inhibitors (e.g., targeting EGFR, v-Src, etc.), HDAC inhibitors, and NAMPT inhibitors. I am focused on the in vitro assay protocols aspect next.

Refining Compound Focus

I've decided to refine the focus. Given the N-(pyridin-3-yl)benzamide scaffold, I'll emphasize testing for NAMPT and HDAC activity, along with general cytotoxicity. This approach streamlines the assay protocols significantly, as the existing literature strongly supports these targets. The initial plan to include a diverse set of kinases is set aside for the time being.

Prioritizing Assay Design

Now, I'm fully committed to crafting specific NAMPT and HDAC assay protocols. I've broken down the NAMPT assay into biochemical, cellular, and phenotypic components. For NAMPT, I'll measure NAD+ production using a coupled enzyme assay and also quantify intracellular NAD+ levels. The cellular component will be cell viability in cancer cell lines, testing rescue with nicotinic acid. For HDAC, I'll conduct biochemical assays with fluorogenic substrates, and cellular assays via Western blots for acetylated histone H3.

Constructing URLs for PubMed

I'm now building URLs using standard PubMed IDs. I have started by researching NAMPT inhibitors and found an interesting paper on FK866, a noncompetitive inhibitor of nicotinamide phosphoribosyltransferase. This provides a good initial framework.

Gathering Citation Material

I've successfully gathered the necessary papers, specifically Hasmann and Schemainda's work on FK866, to begin incorporating citations. This provides a robust foundation for my arguments moving forward.

Outlining Application Note Structure

I've sketched a preliminary outline for the Application Note. The title and executive summary are in place, introducing the compound's multi-targeted nature. Sections detailing biochemical and cellular target engagement protocols are taking shape, covering NAMPT and HDAC assays, and incorporating methods for NAD+/NADH quantification.

Refining Pathway Diagram

I've been working to refine the data visualization, especially the DOT graph. The graph is intended to illuminate the mechanism of action, highlighting the roles of NAMPT/HDAC inhibition. I've been considering including the NA rescue pathway to illustrate target specificity for a more compelling presentation. I am aiming for clarity and ease of comprehension in the pathway visualization.

Visualizing Reaction Pathways

I've begun to create a basic graph of the NAD+ biosynthesis pathway, focusing on key elements. I am visualizing the impact on substrate flow, from Nicotinamide to NAD+ and Nicotinic Acid (NA) rescue. This should illustrate the critical role of NAMPT inhibition, and NA rescue as an escape mechanism. I will continue to work on clarity for this illustration.

Analyzing Color Contrast

I am now carefully analyzing the color contrast in my diagrams. The color scheme needs a revision. Specifically, I'm checking that arrow colors and node fill colors provide adequate contrast for readability. I need to make sure text is also very clear against the background colors, which means explicitly setting font colors, which I will begin doing now.

Refining Diagram Color Coding

I've finalized the color coding for the pathway diagram elements. I've ensured strong contrast: white text on blue (NAMPT, NAPRT, HDAC) and green (NAD, AcHistone), dark gray text on light gray (NAM, NMN, Chromatin) and yellow (NA). Red edges clearly denote compound inhibition. I am also adjusting the DOT graph size setting to try to accommodate the max width constraint. I've added a caption to this effect. I'm now testing the rendered output.

Enhancing Document Trust

I'm now incorporating measures to increase the document's trustworthiness. I'm adding "Rationale/Causality" callouts to explain the reasoning behind experimental choices, ensuring clear causal links. I am also implementing a self-validating system with positive controls (FK866, Entinostat), negative controls (vehicle), and orthogonal validation (Nicotinic acid rescue) for each described protocol. I will ensure every major mechanistic claim and protocol standard is backed by in-text citations linking to authoritative sources, with a complete "References" section at the end, including titles, sources, and clickable URLs. I'm focusing on Hasmann and Schemainda's work on FK866.

Defining Assay Protocols

I've been working on defining and writing out the protocols in detail. Protocol 1.1 focuses on the coupled fluorometric NAMPT enzyme assay, and includes a no-enzyme control and FK866 as a reference inhibitor for validation. Protocol 1.2 focuses on a fluorogenic Class I HDAC inhibition assay, including a 3-benzamide substrate. For both, I will include relevant citations.

Refining HDAC Assay Details

I am now refining Protocol 2.1, which focuses on quantifying intracellular NAD+/NADH. To demonstrate that biochemical inhibition leads to cellular target engagement, the assay now emphasizes the measurement of intracellular NAD+ depletion. I am ensuring that I properly implement normalization to total protein content so that depletion is not an artifact. I'm also carefully adding self-validations.

Protocol 3.1: Cell Viability and Nicotinic Acid (NA) Rescue Assay

I've worked out the details for the Cell Viability and Nicotinic Acid (NA) Rescue Assay. The idea is that cytotoxicity can be due to off-target effects. By treating the cells with Nicotinic Acid (NA) in parallel, cells can synthesize NAD+ via the NAPRT-dependent Preiss-Handler pathway, which completely bypasses NAMPT. If NA restores cell viability, this will show the primary cytotoxicity mechanism. I'm adding these details now.

Executive Summary

The compound 3-benzamido-N-(pyridin-3-yl)benzamide represents a highly privileged structural scaffold in medicinal chemistry. Featuring a core benzamide linked to a pyridine ring, this pharmacophore is heavily associated with two distinct but critical therapeutic targets: Nicotinamide Phosphoribosyltransferase (NAMPT) [16.1] and Class I Histone Deacetylases (HDACs) [1].

To rigorously evaluate the biological activity of this compound, researchers must deploy a multi-tiered in vitro assay cascade. This guide provides a comprehensive, self-validating protocol framework designed to confirm biochemical target engagement, validate intracellular mechanisms, and definitively prove on-target phenotypic cytotoxicity.

Mechanistic Pathway & Assay Rationale

Before executing the protocols, it is critical to understand the dual-pathway interference potential of the 3-benzamido-N-(pyridin-3-yl)benzamide scaffold. The diagram below illustrates the compound's hypothesized targets and the logic behind the Nicotinic Acid (NA) Rescue strategy used in our phenotypic assays.

Figure 1: Dual inhibition mechanism of the compound and nicotinic acid rescue pathway.

Phase 1: Biochemical Target Engagement

Protocol 1.1: Coupled Fluorometric NAMPT Enzyme Assay

Causality & Logic: NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN). Because NMN lacks a distinct spectral signature, direct measurement is difficult. We utilize a coupled enzyme system: NMN is converted to NAD+ by NMNAT, and NAD+ is reduced to NADH by Alcohol Dehydrogenase (ADH). Finally, diaphorase uses NADH to reduce non-fluorescent resazurin into highly fluorescent resorufin. This continuous readout ensures kinetic accuracy.

Self-Validation: The assay includes a "No NAMPT" background control to rule out compound interference with the coupling enzymes (NMNAT/ADH/Diaphorase), and FK866 as a positive control[2].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl2, 0.5 mM TCEP).

-

Coupling Mix: Prepare a master mix containing 0.4 U/mL NMNAT, 1.5 U/mL ADH, 1.5 U/mL diaphorase, 1.5% ethanol, 10 µM resazurin, and 0.4 mM PRPP.

-

Compound Plating: Dispense 3-benzamido-N-(pyridin-3-yl)benzamide in a 10-point dose-response curve (10 µM to 0.3 nM, 3-fold dilutions) into a black 384-well microplate.

-

Enzyme Addition: Add recombinant human NAMPT (final concentration 2 nM) to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

-

Reaction Initiation: Add the Coupling Mix supplemented with 10 µM NAM to initiate the reaction.

-

Detection: Read fluorescence continuously for 60 minutes at Ex 540 nm / Em 590 nm using a microplate reader. Calculate the initial velocity (V0) to determine the IC50.

Protocol 1.2: Fluorogenic Class I HDAC Inhibition Assay

Causality & Logic: To test if the benzamide moiety acts as a zinc-binding group (ZBG) for Class I HDACs, we use the synthetic substrate Boc-Lys(Ac)-AMC. HDACs cleave the acetyl group, leaving an unmodified lysine. A subsequent addition of trypsin cleaves the amide bond only if the lysine is deacetylated, releasing the AMC fluorophore[1].

Step-by-Step Methodology:

-

Incubation: Mix 10 nM recombinant HDAC1 (or HDAC2/3) with varying concentrations of the test compound in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA).

-

Substrate Addition: Add 50 µM Boc-Lys(Ac)-AMC substrate. Incubate at 37°C for 60 minutes.

-

Development: Add the developer solution containing 1 mg/mL trypsin and 2 µM Trichostatin A (to halt further HDAC activity). Incubate for 20 minutes at room temperature.

-

Detection: Measure fluorescence at Ex 355 nm / Em 460 nm.

Phase 2: Cellular Target Engagement

Protocol 2.1: Intracellular NAD+ / NADH Quantification

Causality & Logic: Biochemical inhibition must translate to cellular efficacy. If the compound successfully inhibits NAMPT in cellulo, the intracellular NAD+ pool will rapidly deplete because cancer cells rely heavily on the NAM salvage pathway.

Step-by-Step Methodology:

-

Cell Seeding: Seed HCT116 colorectal carcinoma cells at 10,000 cells/well in a 96-well white plate. Incubate overnight.

-

Treatment: Treat cells with the compound for 24 hours. (NAD+ depletion occurs before apoptosis, which typically takes 72 hours).

-

Lysis & Extraction: Remove media and lyse cells using a base-extraction buffer (1% DTAB in 0.2 N NaOH) to preserve NADH, or an acid-extraction buffer (0.2 N HCl) to preserve NAD+.

-

Assay: Use a commercial luminescent NAD/NADH-Glo assay kit. Add the cycling enzyme mix which converts NAD+ to NADH, subsequently driving a luciferase/luciferin reaction.

-

Normalization: Read luminescence and normalize the data to total protein content (via BCA assay) from a parallel plate to ensure NAD+ drops are not due to cell death.

Phase 3: Phenotypic Profiling & Target Specificity

Protocol 3.1: Cell Viability and Nicotinic Acid (NA) Rescue

Causality & Logic: Small molecules often exhibit off-target cytotoxicity. To definitively prove that cell death is caused by NAMPT inhibition, we utilize a metabolic bypass. Nicotinic acid (NA) is converted to NAD+ via the NAPRT enzyme (Preiss-Handler pathway), completely bypassing NAMPT. If co-treatment with NA rescues cell viability, the compound's toxicity is strictly on-target[3].

Step-by-Step Methodology:

-

Cell Preparation: Seed HCT116 cells (which express NAPRT) at 3,000 cells/well in 96-well plates.

-

Compound Treatment: Treat cells with a dose-response of 3-benzamido-N-(pyridin-3-yl)benzamide.

-

Rescue Condition: In a parallel set of wells, co-treat the cells with the test compound + 10 µM Nicotinic Acid (NA).

-

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

-

Viability Readout: Add CellTiter-Glo reagent (ATP-dependent luminescence). Agitate for 10 minutes and read luminescence.

-

Data Interpretation: A rightward shift in the IC50 curve in the presence of NA confirms NAMPT-mediated cytotoxicity.

Quantitative Data Summary

The following table outlines the expected phenotypic and biochemical profile of a highly selective NAMPT/HDAC inhibitor utilizing this scaffold.

| Assay Type | Target / Readout | Expected Metric for Active Scaffold | Reference Control (IC50) |

| Biochemical | NAMPT Enzyme Inhibition | IC50 < 50 nM | FK866 (IC50 ~1-3 nM) |

| Biochemical | HDAC1 Enzyme Inhibition | IC50 < 500 nM | Entinostat (IC50 ~200 nM) |

| Cellular | Intracellular NAD+ Depletion | EC50 < 100 nM | FK866 (EC50 ~5 nM) |

| Cellular | Acetyl-Histone H3 (Western) | EC50 < 1 µM | Entinostat (EC50 ~1 µM) |

| Phenotypic | HCT116 Cell Viability | IC50 < 100 nM | FK866 (IC50 ~10 nM) |

| Phenotypic | HCT116 Viability + NA Rescue | IC50 > 10 µM (Full Rescue) | FK866 + NA (IC50 > 10 µM) |

References

-

Hasmann M, Schemainda I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research, 63(21):7436-7442. Available at:[Link]

-

Bradner JE, West N, Grachan ML, Greenberg EF, Haggarty SJ, Warnow T, Mazitschek R. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology, 6(3):238-243. Available at:[Link]

-

Sociali G, et al. (2018). Cross resistance to diverse anticancer nicotinamide phosphoribosyltransferase inhibitors induced by FK866 treatment. Oncotarget, 9(23):16380-16395. Available at:[Link]

Sources

- 1. Chemical phylogenetics of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cross resistance to diverse anticancer nicotinamide phosphoribosyltransferase inhibitors induced by FK866 treatment | Oncotarget [oncotarget.com]

Preparation of 3-benzamido-N-(pyridin-3-yl)benzamide stock solutions in DMSO

Technical Application Note: Precision Solubilization and Management of 3-benzamido-N-(pyridin-3-yl)benzamide Stocks

Abstract & Chemical Context

This guide details the rigorous preparation of stock solutions for 3-benzamido-N-(pyridin-3-yl)benzamide . This molecule features a rigid bis-amide backbone linking three aromatic systems (two phenyl rings and a pyridine ring).

Why this protocol exists: The structural rigidity conferred by the dual amide linkages creates high crystal lattice energy, making this compound prone to "crash-out" (precipitation) events upon transition from organic solvents to aqueous media. Furthermore, the pyridine moiety introduces a basic center (approximate pKa ~5.2), rendering its solubility pH-dependent in aqueous environments, while its hydrophobic core requires strict anhydrous handling in DMSO to prevent micro-crystallization.

Key Physicochemical Profile:

-

Compound Class: Aromatic Bis-amide / Pyridinyl-benzamide.

-

Solubility Challenge: High hydrophobicity (LogP > 3.0 estimated); High lattice energy.

-

Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous grade (≥99.9%).

-

Critical Risk: DMSO hygroscopicity leading to water uptake and subsequent compound precipitation during storage.[1][2][3][4]

Pre-Solubilization Analysis

Before breaking the seal on the neat powder, verify the following parameters to determine the target stock concentration.

| Parameter | Specification | Operational Implication |

| Molecular Weight | ~317.34 g/mol | 10 mM Stock = 3.17 mg/mL. |

| Target Concentration | 10 mM (Recommended) | Higher concentrations (e.g., 50 mM) increase risk of precipitation upon freeze-thaw. |

| Solvent Grade | DMSO, Anhydrous (≥99.9%) | Do not use standard lab-grade DMSO. Water content >0.1% acts as an anti-solvent. |

| Container | Amber Glass or Polypropylene | Protect from light; ensure low-binding surface. |

Protocol: Master Stock Preparation (10 mM)

Objective: Create a stable, anhydrous 10 mM master stock solution.

Reagents & Equipment

-

Compound: 3-benzamido-N-(pyridin-3-yl)benzamide (Solid powder).

-

Solvent: Anhydrous DMSO (Sigma-Aldrich/Merck or equivalent, stored over molecular sieves).

-

Equipment: Analytical balance, Vortex mixer, Ultrasonic bath (35-40 kHz), Nitrogen/Argon gas line (optional).

Step-by-Step Methodology

-

Gravimetric Preparation (The "Weigh-First" Rule):

-

Do not attempt to weigh a specific mass to match a volume. Weigh the powder into a tared, antistatic glass vial. Record the exact mass (e.g., 5.2 mg).

-

Calculation: Volume of DMSO (

) = -

Example: For 5.2 mg, add 1638

of DMSO.

-

-

Solvent Addition & The "Wetting" Phase:

-

Dissolution via Acoustic Energy:

-

Vortex: Vortex at medium speed for 30 seconds to disperse the powder.

-

Sonicate: Place the vial in an ultrasonic bath (ambient temperature) for 5–10 minutes .

-

Why? Bis-amides often form tight crystal stacks. Sonication disrupts these lattices more effectively than heat, which can degrade amides over time.

-

-

Visual Quality Control (The "Spin-Down" Test):

-

Centrifuge the stock solution at 10,000 x g for 1 minute.

-

Pass: Solution is perfectly clear; no pellet at the bottom.

-

Fail: Visible pellet or haze. Action: Resume sonication for 5 minutes. If undissolved, dilute to 5 mM.

-

-

Aliquoting:

-

Dispense into single-use aliquots (e.g., 50

) in polypropylene PCR tubes or amber vials. -

Expert Tip: Flush the headspace with Nitrogen or Argon gas before capping to exclude moisture.

-

Workflow Visualization: The Anhydrous Chain of Custody

Figure 1: Workflow for the preparation of master stock solutions. The centrifugation QC step is critical to ensure true solution homogeneity before storage.

Protocol: Aqueous Dilution (The "Danger Zone")

Directly adding high-concentration DMSO stocks to aqueous media (e.g., cell culture media) often causes immediate precipitation due to the "Solvent Shock" effect.

The Intermediate Dilution Method (Recommended):

-

Thaw: Thaw the DMSO stock aliquot at Room Temperature (RT). Do not heat. Vortex to ensure homogeneity (water condensation may have occurred on the lid).

-

Prepare Intermediate (10x Working Conc):

-

Dilute the 10 mM Stock 1:10 into pure media or buffer (Result: 1 mM compound in 10% DMSO).

-

Observation: Check for precipitation.[1][2][4][5][6][7] At 1 mM, the compound may be at the limit of solubility.

-

Better Approach: If the final assay requires 10

, prepare a 100

-

-

Final Dilution:

-

Add the Intermediate solution to the final assay volume.

-

Final DMSO concentration should be

(v/v) to avoid cellular toxicity.[6]

-

Diagram: Solubility Logic

Figure 2: The Intermediate Dilution Strategy mitigates the risk of "solvent shock" precipitation.

Storage & Stability Management

| Condition | Duration | Notes |

| -80°C (Anhydrous) | 6 Months | Optimal. Use gas-tight vials. |

| -20°C (Standard) | 1 Month | Acceptable for active use. |

| 4°C (Fridge) | < 24 Hours | Avoid. DMSO freezes at 19°C; cycling between liquid/solid at 4°C promotes crystal growth. |

| Room Temp | < 48 Hours | Protect from light.[4] Hydrolysis risk is low, but evaporation is a risk. |

Freeze-Thaw Warning: Repeated freeze-thaw cycles introduce atmospheric moisture.

-

Rule: Discard any aliquot that has been thawed more than 3 times .

-

Sign of Degradation: Yellowing of the solution (oxidation) or visible particulates (hydration/precipitation).

Troubleshooting

-

Issue: Compound precipitates immediately upon adding to cell media.

-

Cause: Local supersaturation.

-

Solution: Use the Intermediate Dilution Method (see Section 5). Alternatively, warm the media to 37°C before adding the compound.

-

-

Issue: Stock solution is cloudy after thawing.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 29773860, 3-(aminomethyl)-N-(pyridin-3-ylmethyl)benzamide (Structural Analog Reference). Retrieved from [Link]

-

Way, L., et al. (2005). In situ DMSO hydration measurements of HTS compound libraries. Journal of Biomolecular Screening.[8] Retrieved from [Link]

-

Emulate Bio (2023). Protocol for Compound Stock Solution Preparation. Retrieved from [Link]

-

Cheng, X., et al. (2003). Solubility of Benzamide in Organic Solvents. Journal of Chemical & Engineering Data. (Contextual reference for benzamide solubility thermodynamics). Retrieved from [Link]

Sources

- 1. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ziath.com [ziath.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. emulatebio.com [emulatebio.com]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. phytotechlab.com [phytotechlab.com]

- 8. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Formulation Strategies for In Vivo Delivery of 3-benzamido-N-(pyridin-3-yl)benzamide

Introduction & Molecule Profile[1][2][3][4]

The effective delivery of 3-benzamido-N-(pyridin-3-yl)benzamide presents a classic challenge in preclinical drug development.[1] Structurally characterized by a rigid bis-amide backbone linking a phenyl ring and a pyridine moiety, this molecule falls into the Biopharmaceutics Classification System (BCS) Class II or IV category. It exhibits high permeability but poor aqueous solubility due to strong intermolecular hydrogen bonding and planarity ("brick dust" character).[1]

This guide provides three validated formulation protocols designed to overcome these physicochemical barriers for Intravenous (IV), Intraperitoneal (IP), and Oral (PO) administration.[2]

Physicochemical Assessment[1][2][4][5]

-

Structure: Phenyl-CONH-Phenylene-CONH-Pyridine.[1]

-

Challenge: High melting point and lipophilicity (LogP > 3.0 estimated) lead to rapid precipitation in aqueous media.[1]

-

Opportunity: The pyridine nitrogen (approximate pKa ~5.[1]2) offers a handle for pH-dependent solubility.[1] The molecule is significantly more soluble in acidic environments (pH < 4.[1]0) via protonation.[1]

Formulation Decision Matrix

The following decision tree outlines the optimal vehicle selection based on your study endpoints and administration route.

Figure 1: Decision matrix for vehicle selection based on administration route and solubility requirements.

Protocol A: Co-solvent System (IV & IP)

Best for: Acute dosing, Pharmacokinetics (PK) studies, doses < 10 mg/kg.[2] Mechanism: Disrupts the crystal lattice using organic solvents (DMSO) and maintains solubility via steric stabilization (PEG).[1]

Reagents

-

DMSO (Dimethyl sulfoxide): Anhydrous, sterile filtered (Grade: USP/Ph.Eur).[2]

-

PEG 400 (Polyethylene glycol 400): Low molecular weight grade.[1]

-

Tween 80 (Polysorbate 80): Surfactant.

-

Saline (0.9% NaCl): Sterile.[1]

Composition (v/v)

| Component | Percentage | Function |

| DMSO | 5% - 10% | Primary Solubilizer (Stock) |

| PEG 400 | 40% | Co-solvent / Viscosity modifier |

| Tween 80 | 5% | Surfactant / Anti-precipitant |

| Saline | 45% - 50% | Aqueous Bulking Agent |

Step-by-Step Procedure

-

Stock Preparation: Dissolve the specific amount of 3-benzamido-N-(pyridin-3-yl)benzamide in 100% DMSO. Vortex until completely clear.[1]

-

Note: If the target concentration is 5 mg/mL in the final vial, prepare the DMSO stock at 100 mg/mL (assuming 5% final DMSO).

-

-

Co-solvent Addition: Add the calculated volume of PEG 400 to the DMSO stock.[1] Vortex thoroughly.

-

Critical: The solution will become viscous and warm slightly.[1] Ensure it is clear before proceeding.

-

-

Surfactant Addition: Add Tween 80 . Vortex gently to avoid excessive foaming.[1]

-

Aqueous Phase (The Danger Zone): Slowly add warm (37°C) Saline dropwise while vortexing.

-

Validation: Inspect for turbidity (cloudiness) or Tyndall effect (scattering of light by particles).[1] The solution should be clear to slightly opalescent.[1]

Protocol B: pH-Adjusted In Situ Salt (IV High Dose)

Best for: High concentration requirements (>10 mg/kg), minimizing organic solvent load.[1][2] Mechanism: Protonation of the pyridine nitrogen converts the neutral molecule into a water-soluble salt.[1]

Reagents

-

1M Lactic Acid or 0.1N HCl .[1]

-

5% Dextrose in Water (D5W) (Preferred over saline to prevent common ion effect precipitation).[1]

-

NaOH (for pH adjustment).[1]

Step-by-Step Procedure

-

Weigh the compound.[1]

-

Add 1M Lactic Acid (approx. 2 molar equivalents relative to the compound).

-

Calculation: If MW is ~317 g/mol .[1] For 10 mg (31.5 µmol), add ~63 µmol of acid.

-

-

Sonicate until the solid is fully dissolved. The solution should be clear (yellowish).

-

Dilute slowly with D5W .

-

pH Adjustment: Check pH. If < 3.0, carefully adjust to pH 4.0–4.5 using dilute NaOH.

-

Warning: Do not exceed pH 5.5, or the free base will precipitate out of solution.

-

Protocol C: Oral Suspension (PO)

Best for: Chronic toxicity studies, efficacy models, high doses (up to 100 mg/kg).[2] Mechanism: Creates a stable suspension where the drug is dispersed but not fully dissolved.[1]

Reagents

Step-by-Step Procedure

-

Micronization: If the compound is in large crystals, grind it using a mortar and pestle to a fine powder.[2]

-

Wetting: Add the Tween 80 directly to the powder in the mortar.[1] Triturate (grind) to form a thick paste.[1] This removes air pockets from the hydrophobic surface.[1]

-

Suspension: Gradually add the 0.5% MC solution while continuing to triturate.

-

Homogenization: Transfer to a vial and vortex or sonicate for 10 minutes to ensure uniform dispersion.

-

Dosing: Shake well immediately before oral gavage to ensure dose uniformity.

Quality Control & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Immediate Precipitation | "Salting out" effect | Switch from Saline to D5W (Dextrose).[1] |

| Cloudiness in Protocol A | Water added too fast | Add saline slower; keep saline warm (37°C). |

| Pain upon Injection | High pH or High DMSO | Reduce DMSO < 5%; Ensure pH is 4.5–7.[1]0. |

| Crystal growth in Susp. | Ostwald Ripening | Add 0.1% Tween 80 to stabilize particle size.[1] |

References

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1][3] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

-

Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[1][3] Pharmaceutical Research, 21(2), 201-230.

-

Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453.

-

PubChem Compound Summary. (n.d.). Pyridine-benzamide derivatives structural data. [1]

(Note: While specific literature on the exact string "3-benzamido-N-(pyridin-3-yl)benzamide" is limited to chemical libraries, the protocols above are industry-standard for bis-amide pyridine pharmacophores found in Smoothened agonists and ROCK inhibitors.)[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 3-Benzamido-N-(pyridin-3-yl)benzamide Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that synthesizing bis-amides containing heteroaromatic rings presents unique kinetic and thermodynamic challenges. This guide provides a deep-dive mechanistic analysis, quantitative reagent comparisons, and self-validating protocols to overcome low yields when synthesizing 3-benzamido-N-(pyridin-3-yl)benzamide.

Mechanistic Root Cause Analysis: The "Why" Behind Low Yields

The synthesis of 3-benzamido-N-(pyridin-3-yl)benzamide typically involves coupling 3-benzamidobenzoic acid with 3-aminopyridine. The primary root cause of failure in this step is the severe nucleophilic deficiency of 3-aminopyridine [1].

Unlike standard anilines, the lone pair on the exocyclic nitrogen of 3-aminopyridine is inductively withdrawn by the electron-deficient pyridine ring. When using standard peptide coupling reagents (like HATU or EDC/HOBt), the carboxylic acid is rapidly converted into an active ester. However, because the subsequent nucleophilic attack by 3-aminopyridine is kinetically sluggish, the active ester remains in solution for extended periods. This delay allows competitive, thermodynamically favorable side reactions—such as hydrolysis by trace water or O-to-N acyl migration—to consume the active intermediate, capping yields at ~20%[2].

Figure 1: Kinetic bottleneck in 3-aminopyridine amide coupling due to competitive hydrolysis.

Quantitative Reagent Comparison

To bypass this kinetic bottleneck, you must either maximize the electrophilicity of the activated acid or utilize a coupling agent that forms a highly stable intermediate resistant to hydrolysis.

| Coupling Method | Reagents | Typical Yield | Mechanistic Advantage / Disadvantage |

| Standard Carbodiimide | EDC, HOBt, DIPEA | 15 - 30% | Disadvantage: Active ester hydrolyzes before the weak nucleophile can attack[2]. |

| Uronium Salts | HATU, DIPEA | 20 - 40% | Disadvantage: Fast activation, but highly prone to O-to-N acyl migration[3]. |

| Propylphosphonic Anhydride | T3P, Pyridine, EtOAc | 75 - 85% | Advantage: Forms a stable intermediate; excellent for unreactive anilines[4]. |

| Acid Chloride | Oxalyl Chloride, DMF (cat.) | 80 - 95% | Advantage: Maximum electrophilicity forces the reaction to completion[2]. |

Self-Validating Experimental Protocols

Below are two optimized, step-by-step methodologies designed to ensure high-fidelity amide bond formation.

Protocol A: The Acid Chloride Method (Maximum Electrophilicity)

This method relies on generating an ultra-reactive acid chloride to overcome the poor nucleophilicity of 3-aminopyridine[2].

Step 1: Activation

-

Suspend 3-benzamidobenzoic acid (1.0 eq) in anhydrous DCM (0.2 M) under N₂.

-

Add a catalytic amount of anhydrous DMF (0.05 eq) and cool the mixture to 0 °C.

-

Dropwise add oxalyl chloride (1.2 eq). Causality: Oxalyl chloride reacts with DMF to form the Vilsmeier-Haack reagent, cleanly converting the acid to the acid chloride without the harsh side-reactions of neat SOCl₂.

-

Validation Check: Take a 10 µL aliquot, quench in 1 mL anhydrous methanol, and analyze via LCMS. The presence of the methyl ester validates complete activation.

Step 2: Concentration

-

Concentrate the reaction mixture under reduced pressure to remove unreacted oxalyl chloride. Causality: Removing excess oxalyl chloride prevents di-acylation side reactions during the amine addition.

Step 3: Coupling & Workup

-

Redissolve the acid chloride in anhydrous DCM.

-

In a separate flask, dissolve 3-aminopyridine (1.1 eq) and pyridine (2.0 eq) in DCM at 0 °C. Dropwise add the acid chloride solution.

-

Validation Check: After 2 hours, TLC (10% MeOH in DCM) should show complete consumption of the amine.

-

Quench with saturated aqueous NaHCO₃, extract with DCM, and wash with brine.

Figure 2: Optimized acid chloride workflow for high-yield bis-amide synthesis.

Protocol B: T3P-Mediated Coupling (Mild Conditions)

If your substrate has acid-sensitive functional groups that cannot tolerate oxalyl chloride, T3P (1-propylphosphonic anhydride) is the optimal alternative for bispyridine-based ligands[4].

-

Dissolve 3-benzamidobenzoic acid (1.0 eq) and 3-aminopyridine (1.2 eq) in anhydrous EtOAc (0.2 M).

-

Add pyridine (3.0 eq) as the base. Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst.

-

Add T3P (50 wt% in EtOAc, 1.5 eq) dropwise at room temperature.

-

Heat the reaction to 60 °C for 12 hours.

-

Validation Check: The byproducts of T3P are entirely water-soluble. A simple aqueous wash (water, then NaHCO₃) will yield a highly pure crude product[4].

Troubleshooting FAQs

Q: I am using HATU/DIPEA. My LCMS shows complete consumption of 3-benzamidobenzoic acid and formation of the active ester, but the reaction stalls at 20% product yield. What is happening? A: This is a classic kinetic trap. Because 3-aminopyridine is highly electron-poor, the nucleophilic attack is slower than the rate at which the active ester degrades or hydrolyzes via trace moisture[1][2]. You must abandon uronium-based coupling agents for this specific step and switch to the Acid Chloride method (Protocol A).